2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
Brand Name: Vulcanchem
CAS No.: 87619-83-8
VCID: VC0194379
InChI: InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
SMILES: CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Molecular Formula: C25H35N3O6
Molecular Weight: 473.6 g/mol

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide

CAS No.: 87619-83-8

VCID: VC0194379

Molecular Formula: C25H35N3O6

Molecular Weight: 473.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide - 87619-83-8

Description

2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, also known as Atenolol Related Compound F, is an impurity of Atenolol, which is a cardioselective β-adrenergic blocker . The compound functions as a chelating agent, suggesting it can bind metal ions and stabilize them through cyclic structures. Its molecular formula is C25H35N3O6, and its molecular weight is 473.56 g/mol.

Atenolol Related Compound F is also known as 4,4'-[[(1-methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide . It is associated with potential biological activities and implications in pharmacology.

Another similar compound is Atenolol USP Related Compound D . Both Atenolol Related Compound F and Atenolol USP Related Compound D are impurities that can be found in Atenolol .

CAS No. 87619-83-8
Product Name 2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
Molecular Formula C25H35N3O6
Molecular Weight 473.6 g/mol
IUPAC Name 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide
Standard InChI InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32)
Standard InChIKey SYUQLMYOHVGLTC-UHFFFAOYSA-N
SMILES CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Canonical SMILES CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O
Appearance White Solid
Purity > 95%
Synonyms 4,4’-[[(1-Methylethyl)imino]bis[(2-hydroxy-3,1-propanediyl)oxy]]bis-benzeneacetamide; 2,2'-(4,4'-(3,3'-(isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy)bis(4,1-phenylene))diacetaMide; Atenolol Related Compound D; (N-Isopropyl-N,N-bis{3-[4-(2-amino-
PubChem Compound 624265
Last Modified Aug 15 2023

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